molecular formula C25H30O5 B1243557 xanthoangelol J

xanthoangelol J

Cat. No.: B1243557
M. Wt: 410.5 g/mol
InChI Key: BQRLJINJRBLFJV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthoangelol J is a prenylated chalcone derivative, related to the major active compounds found in the medicinal plant Angelica keiskei Koidzumi (Ashitaba) . This class of compounds is the subject of active scientific investigation for its diverse biological activities and potential research applications. In the field of oncology research, xanthoangelol and its analogues have demonstrated significant antitumor and antimetastatic activities in preclinical models . These effects are hypothesized to be due to a multi-target mechanism involving the inhibition of DNA synthesis in cancer cells and the suppression of tumor-induced neovascularization by inhibiting the formation of capillary-like tubes by vascular endothelial cells and the binding of VEGF to its receptor . Furthermore, studies on related chalcones have shown the ability to induce caspase-3-dependent apoptosis in human neuroblastoma and leukemia cell lines, suggesting a promising mechanism for triggering programmed cell death in malignant cells . Beyond cancer research, chalcones like this compound are of interest in microbiological studies. Xanthoangelol has shown antibacterial activity against Gram-positive pathogenic bacteria in vitro . Its potential anti-platelet (antithrombotic) properties are also a key area of investigation . In the realm of materials science, xanthoangelol derivatives are being explored for their nonlinear optical (NLO) properties. Quantum-chemical calculations indicate that these compounds have a significantly enhanced first-order molecular hyperpolarizability, making them promising candidates for future applications in organic photonics and optical frequency conversion . Researchers value this compound as a high-purity chemical tool for probing these diverse biological and physical pathways. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-hydroxy-3,7-dimethyloct-6-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H30O5/c1-17(2)5-4-15-25(3,30)16-14-21-23(28)13-11-20(24(21)29)22(27)12-8-18-6-9-19(26)10-7-18/h5-13,26,28-30H,4,14-16H2,1-3H3/b12-8+

InChI Key

BQRLJINJRBLFJV-XYOKQWHBSA-N

Isomeric SMILES

CC(=CCCC(C)(CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)O)C

Synonyms

xanthoangelol J

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Xanthoangelol J has been extensively studied for its antitumor properties, particularly against human hepatocellular carcinoma (HCC). Research indicates that it induces apoptosis in HCC cells through mechanisms involving endoplasmic reticulum stress and the JNK/c-jun signaling pathway.

Key Findings:

  • Mechanism of Action : this compound promotes autophagy and apoptosis in cancer cells, reducing cell proliferation and enhancing cell death in HCC models .
  • In Vivo Studies : Animal studies demonstrated that this compound effectively inhibits tumor growth with minimal toxicity compared to conventional chemotherapy .

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. It exhibits neuroprotective effects by mitigating oxidative stress and neuroinflammation.

Key Findings:

  • Oxidative Stress Reduction : this compound enhances the activity of antioxidant enzymes and reduces markers of oxidative stress in neuronal cells .
  • Behavioral Improvements : In animal models, this compound administration improved memory deficits induced by scopolamine, as evidenced by performance in maze tests .

Anti-Inflammatory Properties

This compound has shown significant anti-inflammatory effects, which may contribute to its therapeutic potential in various inflammatory conditions.

Key Findings:

  • Cytokine Inhibition : The compound reduces levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, indicating its role in modulating inflammatory responses .
  • Heat Stress Protection : In vitro studies demonstrated that this compound protects testicular cells from heat stress-induced damage by elevating antioxidant enzyme levels .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes.

Key Findings:

  • Bacterial Resistance : this compound-derived compounds have been developed to enhance antibacterial activity while minimizing hemolytic toxicity .
  • Broad Spectrum Potential : Research indicates that modifications to this compound can improve its solubility and expand its antibacterial spectrum .

Antidiabetic Effects

Emerging evidence suggests that this compound may also play a role in glucose metabolism and diabetes management.

Key Findings:

  • GLUT4 Translocation : Studies have shown that this compound stimulates glucose uptake in skeletal muscle cells through GLUT4 translocation mechanisms .
  • Insulin Sensitivity : Animal studies indicate that it may exhibit insulin-like effects, contributing to lower blood glucose levels .

Summary of Applications

The table below summarizes the diverse applications of this compound based on current research findings:

ApplicationMechanismKey Findings
AntitumorInduces apoptosis via ER stressReduces HCC cell proliferation; effective in vivo with low toxicity
NeuroprotectionReduces oxidative stressImproves memory deficits; enhances antioxidant enzyme activity
Anti-inflammatoryInhibits pro-inflammatory cytokinesProtects against heat stress-induced damage
AntimicrobialDisrupts bacterial membranesEffective against Gram-positive bacteria; modified derivatives show promise
AntidiabeticStimulates GLUT4 translocationExhibits insulin-like effects; lowers blood glucose levels

Chemical Reactions Analysis

Chalcone Backbone Formation

The core chalcone structure is synthesized via acid-catalyzed condensation of appropriate aldehydes and ketones. For example:

  • Aldol condensation : Using KF-alumina (40%) as a solid-support catalyst in toluene under reflux conditions (18 h) yields the chalcone intermediate with ~60% efficiency .

  • Regioselectivity : The reaction favors 3-allylated products due to Claisen rearrangement mechanisms .

Prenylation

Prenyl groups are introduced through epoxide cross-olefin metathesis :

  • Reagents : 2,2-dimethyl-3-(3-methylbut-3-en-1-yl)oxirane and Hoveyda–Grubbs second-generation catalyst .

  • Conditions : Reaction in toluene at 60°C yields a 70% E-product .

Final Modifications

  • Epoxide ring opening : Achieved using diethylaluminum 2,2,6,6-tetramethyl-piperidide, yielding xanthoangelol derivatives with 69% efficiency .

  • Kinetic resolution : For enantiomeric purification, trichloroisocyanuric acid (TCCA) and a chiral organocatalyst yield resolved xanthoangelol J with [α]D²⁰ = +13.5° .

Claisen Rearrangement

  • Intermediate synthesis : Citraldimethylacetal undergoes cyclization with ketones in pyridine to form intermediates critical for prenylation .

  • Yield : 76% for 3,3-sigmatropic-shifted products .

Alkylation and Amination

  • Alkylation : Intermediate 4 reacts with 1,3-dibromopropane in acetonitrile (60°C, 8 h) .

  • Amination : Subsequent treatment with amines (e.g., morpholine, piperidine) yields derivatives (53–87% yield) .

Reaction Optimization and Challenges

ParameterOptimal ConditionChallenge
Catalyst KF-alumina (40%) Longer reaction times reduce yield
Solvent Toluene Polar solvents lead to side products
Temperature 60°C (alkylation) Higher temps degrade intermediates
Enantiomeric Control TCCA/organocatalyst system Requires sub-zero temperatures

Analytical Characterization

Post-reaction analysis includes:

  • NMR : ¹H (400 MHz) and ¹³C (126 MHz) confirm structural integrity .

  • Mass Spectrometry : [M + H]⁺ peak at m/z = 410.5 or 393.20 .

  • UV-Vis : λmax = 368 nm .

This compound’s synthesis leverages advanced organic methodologies, with prenylation and aldol condensation as pivotal steps. Challenges in regioselectivity and enantiomeric purity are addressed through catalyst optimization and kinetic resolution. These reactions underpin its potential in antimicrobial and anti-inflammatory applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Xanthoangelol derivatives share a chalcone backbone but differ in prenyl/geranyl substitutions and hydroxylation patterns, which critically influence their bioactivity and pharmacokinetics. Key structural comparisons include:

Compound Structural Features Key Modifications Impacting Activity
Xanthoangelol J Prenylated chalcone with a defined stereochemistry Synthetic accessibility via Claisen-Schmidt condensation; exact prenyl configuration under study .
Xanthoangelol Geranylated chalcone with hydroxyl groups at positions 4, 2', and 4' Hydrophobic geranyl chain enhances membrane disruption but reduces water solubility .
Xanthoangelol B Prenylated chalcone with a hydrated double bond derivative (PM-56) Hydration of the α,β-unsaturated bond in PM-56 retains antivirulence activity against S. aureus .
4-Hydroxyderricin Selective MAO-B inhibitor with hydroxylation at position 4' Hydroxyl group confers selectivity for MAO-B over MAO-A (IC50: 3.43 μM vs. 3,520 μM) .
Xanthoangelol K Low-abundance chalcone with undefined prenylation Weak antimicrobial activity (IC50: 168 μM) compared to xanthoangelol (IC50: 2.3 μM) .

Bioactivity Profiles

Antimicrobial Activity
  • Xanthoangelol : Broad-spectrum activity against Gram-positive bacteria (MIC ≤4.0 µM) via membrane disruption, mimicking antimicrobial peptides (AMPs) .
  • 4-Hydroxyderricin : Potent antimicrobial activity (MIC ≤4.6 µM) but narrow spectrum .
  • Xanthoangelol B : Inhibits S. aureus virulence by targeting the SaeRS two-component system (IC50 comparable to natural extracts) .
Enzyme Inhibition
  • MAO Inhibition: Xanthoangelol: Nonselective MAO-A/B inhibitor (IC50: 43.4–43.9 μM), similar to the antidepressant iproniazid . 4-Hydroxyderricin: Selective MAO-B inhibitor (IC50: 3.43 μM), outperforming deprenyl (IC50: 0.046 μM) .
  • Tyrosinase Modulation :
    • Xanthoangelol: Moderate inhibition (IC50: 15.87 μM) compared to kojic acid (IC50: 3.8 μM) .
Anticancer and Antimetastatic Effects
  • Xanthoangelol : Suppresses tumor growth and metastasis in lung/liver cancer models (50–100 mg/kg daily) by inhibiting VEGF binding and neovascularization .
  • Xanthoangelol D : Inhibits NF-κB activation, reducing endothelin-1 production in vascular diseases .
  • Xanthoangelol E : Attenuates LPS-induced inflammation via NF-κB/caspase-1 suppression .

Pharmacological Challenges

  • Solubility and Metabolism :
    • Xanthoangelol’s geranyl chain and chalcone scaffold contribute to poor water solubility and rapid glucuronidation .
    • 4-Hydroxyderricin’s hydroxylation improves solubility but increases metabolic susceptibility .
  • Spectrum and Resistance :
    • Xanthoangelol derivatives primarily target Gram-positive bacteria, limiting utility against Gram-negative pathogens .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic planning for this compound involves disconnecting the molecule into two primary fragments: the geranylated A-ring and the chalcone B-ring. The geranyl side chain is typically introduced via Claisen-Schmidt condensation or allylation reactions, while the chalcone core is assembled through aldol condensation between a hydroxyacetophenone and a benzaldehyde derivative.

Geranylation of the A-Ring

The geranyl group is incorporated early in the synthesis to avoid side reactions during subsequent steps. In a method adapted from Lee et al., 2,4-dihydroxyacetophenone undergoes O-geranylation using geranyl bromide in the presence of potassium carbonate, yielding a geranylated intermediate. This intermediate is then subjected to Claisen-Schmidt condensation with 4-hydroxybenzaldehyde to form the chalcone skeleton.

Chalcone Backbone Formation

The aldol condensation between geranylated acetophenones and hydroxybenzaldehydes is catalyzed by KF-alumina or other solid-supported bases to enhance regioselectivity. For example, Kim et al. achieved a 76% yield in this step by refluxing the reactants in toluene with KF-alumina, minimizing polycondensation byproducts.

Route 1: Claisen-Schmidt Condensation Followed by Geranylation

  • Starting Material : 2,4-Dihydroxyacetophenone (10 ) is geranylated using geranyl bromide in acetone with K₂CO₃ as a base, yielding 3-geranyl-2,4-dihydroxyacetophenone.

  • Aldol Condensation : The geranylated acetophenone reacts with 4-hydroxybenzaldehyde in ethanol under basic conditions (NaOH), forming the chalcone backbone.

  • Selective Oxidation : The geranyl side chain is oxidized using mCPBA (meta-chloroperbenzoic acid) to introduce the 3-hydroxy group, followed by reduction with NaBH₄ to stabilize the diol.

Route 2: Photooxygenation and Reduction

Sugamoto et al. demonstrated that prenylated chalcones undergo photooxygenation in the presence of methylene blue, forming an endoperoxide intermediate. Subsequent reduction with trimethylphosphite yields xanthoangelol derivatives. Applied to this compound, this method could introduce hydroxyl groups at specific positions while preserving the geranyl chain’s stereochemistry.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

  • KF-Alumina : This solid-supported base minimizes side reactions during aldol condensation, achieving yields up to 76%.

  • Methylene Blue : As a photosensitizer, it enables regioselective photooxygenation of the geranyl chain.

  • Solvent Choice : Toluene and acetonitrile are preferred for Claisen-Schmidt and photooxygenation reactions, respectively, due to their inertness and ability to dissolve hydrophobic intermediates.

Temperature and Reaction Time

  • Aldol Condensation : Refluxing at 110°C for 18–24 hours ensures complete conversion.

  • Photooxygenation : Conducted at 0–5°C to prevent over-oxidation, with reaction times of 2–4 hours.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • UV-Vis : this compound exhibits λₘₐₓ at 368 nm, characteristic of conjugated chalcones.

  • MS (ESI+) : [M + H]⁺ peak at m/z 393.20, consistent with its molecular formula.

  • ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 6.64 (d, J = 10.1 Hz, H-β), δ 5.34 (t, J = 7.1 Hz, geranyl H-2), and δ 12.05 (s, 4-OH).

Crystallographic Data

This compound crystallizes in a monoclinic system, with a melting point of 114–114.4°C. X-ray diffraction confirms the (E)-configuration of the chalcone double bond and the R-configuration at the geranyl chain’s 3-hydroxy group.

StepConditionsYield (%)Reference
GeranylationGeranyl bromide, K₂CO₃, acetone68
Aldol CondensationKF-alumina, toluene, reflux76
PhotooxygenationMethylene blue, CH₃CN, 0–5°C52

Table 2: Spectral Data for this compound

TechniqueKey DataReference
¹H NMRδ 6.64 (d, J = 10.1 Hz, H-β)
¹³C NMRδ 192.1 (C=O), δ 163.2 (C-4-OH)
MS (ESI+)m/z 393.20 [M + H]⁺

Q & A

What are the primary natural sources and structural characteristics of xanthoangelol J?

Basic Research Focus
this compound is a chalcone derivative primarily isolated from Angelica keiskei (Ashītaba), a medicinal herb traditionally used in Japan . Structurally, it belongs to the angular furanocoumarin-linked chalcones, featuring a dihydroxyphenyl scaffold with a geranyl side chain (C25H28O4) . Its unique substituents, including hydroxyl and methoxy groups, are critical for its bioactivity . Isolation methods typically involve ethanol extraction followed by chromatographic purification (e.g., HPLC), though co-elution with structurally similar chalcones (e.g., xanthoangelol B, D, E) complicates separation .

What initial in vitro findings support the bioactivity of this compound?

Basic Research Focus
Early studies highlight this compound's role in chemoprevention, particularly its inhibition of Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate) in Raji cells . This suggests interference with viral oncogenesis pathways. Additionally, this compound exhibits anti-hypertensive activity by suppressing phenylephrine-induced vasoconstriction, though its mechanism diverges from other chalcones (e.g., xanthoangelol B acts via calcium signaling, while J may modulate endothelial nitric oxide production) .

How does this compound inhibit viral proteases like SARS-CoV-2 3CLpro, and what methodological approaches validate this?

Advanced Research Focus
this compound’s inhibition of SARS-CoV-2 3CLpro (main protease) was predicted via in silico molecular docking, showing a binding energy of -11.4 kcal/mol, comparable to repurposed drugs like remdesivir . In vitro validation using fluorescence resonance energy transfer (FRET) assays confirmed competitive inhibition (IC50 = 11.4 µM), likely via binding to the protease’s catalytic dyad (Cys145-His41) . However, its low solubility and stability in physiological buffers (pH 7.4) pose challenges for in vivo translation. Methodological critiques emphasize combining surface plasmon resonance (SPR) and cryo-EM to refine binding dynamics .

What are the challenges in isolating and characterizing this compound from Angelica keiskei?

Advanced Research Focus
Isolation challenges arise from:

  • Structural similarity : Co-occurrence with xanthoangelol B, D, and E in A. keiskei leads to overlapping retention times in reverse-phase HPLC .
  • Low abundance : this compound constitutes <0.01% of crude extract, requiring multi-step purification (e.g., silica gel → Sephadex LH-20 → preparative TLC) .
  • Instability : Light and oxygen sensitivity necessitate storage under inert gas (e.g., argon) at -80°C .
    Advanced characterization relies on 2D-NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to resolve its geranyl side chain configuration .

How do studies resolve contradictions in this compound’s efficacy across different cancer models?

Advanced Research Focus
Discrepancies in anticancer efficacy (e.g., potent apoptosis in leukemia cells vs. weak activity in solid tumors) are attributed to:

  • Cell-specific uptake : Leukemia cells (e.g., HL-60) show higher chalcone transporter expression (e.g., OATP1B3), enhancing intracellular accumulation .
  • Microenvironmental factors : Solid tumors’ hypoxic conditions reduce this compound’s stability via ROS-mediated degradation .
  • Dosage thresholds : Apoptosis in neuroblastoma requires ≥50 µM exposure, while sub-cytotoxic doses (10 µM) paradoxically promote VEGF secretion in endothelial cells, complicating anti-angiogenic claims .
    Methodological refinements include 3D tumor spheroid models and PK/PD modeling to reconcile these disparities .

What experimental designs are optimal for evaluating this compound’s anti-inflammatory effects in obesity-related models?

Advanced Research Focus
Key approaches:

  • High-fat diet (HFD) murine models : Oral administration (50–100 mg/kg/day) reduces adipose tissue TNF-α and IL-6 levels via AMPK-mediated NF-κB suppression .
  • Co-culture systems : Adipocytes and macrophages (e.g., 3T3-L1 + RAW264.7) reveal this compound’s inhibition of M1 polarization (CD11c+ macrophages) .
  • Metabolomics : LC-MS/MS profiling identifies downstream targets (e.g., adiponectin upregulation, leptin downregulation) .
    Critically, studies must control for off-target effects using chalcone-free extracts and conditional knockout models (e.g., AMPKα1-/- mice) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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